B1575991 Ranatuerin-6

Ranatuerin-6

Cat. No.: B1575991
Attention: For research use only. Not for human or veterinary use.
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Description

Ranatuerin-6 is a synthetic antimicrobial peptide (AMP) originally isolated from the North American bullfrog, Rana catesbeiana . This linear peptide consists of 13 amino acids (sequence: FISAIASMLGKFL) with a molecular weight of 1397.7 Da . As a member of the ranatuerin family, it contributes to the innate immune defense system of amphibians . Research on Ranatuerin-6 provides valuable insights into the structure and function of host-defense peptides. Studies indicate it possesses antibacterial activity, making it a candidate for investigating new mechanisms of action against pathogens . Earlier research also noted its ability to inhibit HIV infection at concentrations that were concurrently toxic to T-cells, highlighting the complex interplay between its antiviral potential and cytotoxicity in certain experimental models . Ranatuerin-6 is supplied as a lyophilized powder and should be stored at or below -20°C. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2S)-6-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanamide

InChI

InChI=1S/C67H109N15O15S/c1-12-39(7)54(81-58(88)42(10)72-64(94)51(35-83)80-67(97)55(40(8)13-2)82-59(89)45(69)32-43-22-16-14-17-23-43)66(96)73-41(9)57(87)79-52(36-84)65(95)75-47(27-29-98-11)62(92)77-49(31-38(5)6)60(90)71-34-53(85)74-46(26-20-21-28-68)61(91)78-50(33-44-24-18-15-19-25-44)63(93)76-48(56(70)86)30-37(3)4/h14-19,22-25,37-42,45-52,54-55,83-84H,12-13,20-21,26-36,68-69H2,1-11H3,(H2,70,86)(H,71,90)(H,72,94)(H,73,96)(H,74,85)(H,75,95)(H,76,93)(H,77,92)(H,78,91)(H,79,87)(H,80,97)(H,81,88)(H,82,89)/t39-,40-,41-,42-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-/m0/s1

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)N

bioactivity

Antibacterial

sequence

FISAIASMLGKFL

Origin of Product

United States

Molecular Architecture and Structural Biology of Ranatuerin 6

Primary Structural Features and Amino Acid Sequence Determinants

The primary structure of a peptide, its unique amino acid sequence, is the fundamental determinant of its physicochemical properties and three-dimensional folding. Ranatuerin-6 is a short peptide, and slight variations in its sequence have been reported in scientific literature and databases. The most commonly cited sequence is a 13-amino-acid chain: Phe-Ile-Ser-Ala-Ile-Ala-Ser-Met-Leu-Gly-Lys-Phe-Leu. novoprolabs.com Another sequence variant reported in a patent is Phe-Ile-Ser-Ala-Glu -Ala-Ser-Met-Leu-Gly-Lys-Phe-Leu, where an glutamic acid (Glu) residue replaces one of the alanine (B10760859) (Ala) residues. google.com A high proportion of its residues are hydrophobic, including phenylalanine (F), isoleucine (I), leucine (B10760876) (L), and alanine (A), which is a common feature among membrane-active AMPs. vulcanchem.com The presence of a single cationic lysine (B10760008) (K) residue gives the peptide a net positive charge at physiological pH, which is crucial for its initial interaction with negatively charged bacterial membranes. novoprolabs.comvulcanchem.com

Physicochemical Properties of Ranatuerin-6 (FISAIASMLGKFL)
PropertyValueReference
Amino Acid SequenceH-Phe-Ile-Ser-Ala-Ile-Ala-Ser-Met-Leu-Gly-Lys-Phe-Leu-OH novoprolabs.com
Sequence Length13 residues novoprolabs.com
Molecular FormulaC67H108N14O16S novoprolabs.com
Average Molecular Weight1397.72 Da novoprolabs.com
Theoretical Isoelectric Point (pI)10.09 novoprolabs.com
Grand Average of Hydropathicity (GRAVY)1.68 novoprolabs.com

A key structural feature in many antimicrobial peptides isolated from Ranidae frogs is the "Rana box," a cyclic domain at the C-terminus formed by a disulfide bridge between two cysteine residues. mdpi.comsemanticscholar.orgportlandpress.com This motif, typically a heptapeptide (B1575542) loop, is found in major AMP families such as brevinin-1, esculentin-2, and ranatuerin-1 (B1576056). semanticscholar.orgportlandpress.com However, Ranatuerin-6, along with ranatuerins 5, 7, 8, and 9, belongs to the temporin family, which is structurally distinct in that it lacks the cysteine residues necessary to form a disulfide bridge and, consequently, does not possess a C-terminal Rana box. google.com This absence is a defining characteristic of its subfamily and distinguishes it from other ranatuerin groups like ranatuerin-1 and ranatuerin-2 (B1576050), which contain a cyclic hexapeptide or heptapeptide domain. google.commdpi.com The primary structure of Ranatuerin-6 is linear from the N-terminus to the C-terminus.

Structural Dynamics and Ligand/Membrane Interactions

The function of Ranatuerin-6 is predicated on its dynamic interaction with microbial membranes. This process involves an initial attraction followed by a conformational adaptation that facilitates membrane disruption. vulcanchem.comgoogle.com

The interaction of Ranatuerin-6 with a target membrane is a multi-step process characterized by a profound structural adaptation. The mechanism generally follows a pattern observed for many cationic, amphipathic AMPs:

Electrostatic Attraction: The process begins with the electrostatic attraction between the positively charged lysine residue of Ranatuerin-6 and the negatively charged components of microbial membranes, such as phosphatidylglycerol (POPG) or teichoic acids. vulcanchem.commdpi.com This initial, long-range interaction concentrates the peptide at the membrane surface.

Conformational Transition: Upon association with the membrane surface, Ranatuerin-6 undergoes a disorder-to-order transition. nih.govnih.gov The peptide folds from its random coil state into the functionally crucial amphipathic α-helix. This folding is thermodynamically driven by the transfer of the peptide's hydrophobic residues from the aqueous phase into the non-polar lipid environment of the membrane. researchgate.net

Membrane Insertion and Disruption: Once the helical conformation is adopted, the peptide inserts into the lipid bilayer. vulcanchem.com The orientation and aggregation of these helices within the membrane can lead to its disruption. The precise mechanism can vary, but it is believed to involve the perturbation of the lipid acyl chains, leading to a loss of normal membrane function, the formation of transient pores or channels, and ultimately, the leakage of cellular contents and cell death. vulcanchem.commdpi.com

Computational Modeling and Molecular Dynamics Simulations of Peptide-Membrane Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between peptides and biological membranes at an atomic level. nih.govspringernature.comnih.gov Although specific MD simulation studies exclusively focused on ranatuerin-6 are not widely published, the general principles and methodologies applied to other antimicrobial peptides (AMPs) provide a framework for understanding its likely behavior. nih.gov

MD simulations can model the dynamic process of a peptide like ranatuerin-6 approaching and inserting into a lipid bilayer, which serves as a model for a microbial cell membrane. nih.gov These simulations can provide insights into:

Conformational Changes: How the peptide's structure changes from a random coil in an aqueous solution to a stable α-helix upon contacting the membrane.

Orientation and Insertion Depth: The precise orientation of the peptide relative to the membrane surface and how deeply its hydrophobic residues penetrate the lipid core.

Peptide-Lipid Interactions: The specific interactions, such as hydrogen bonds and electrostatic interactions, between the peptide's amino acid residues and the lipid headgroups or acyl chains of the membrane. nih.gov

Mechanism of Membrane Disruption: How the aggregation of multiple peptide molecules can lead to membrane destabilization, pore formation (e.g., via "barrel-stave" or "toroidal pore" models), or a "carpet-like" disruption of the membrane surface.

The process of an MD simulation for a peptide-membrane system typically involves several steps:

System Setup: Building a virtual model of the system, which includes the peptide (in this case, ranatuerin-6), a lipid bilayer with a defined composition (e.g., mimicking a bacterial membrane), and surrounding water molecules and ions.

Energy Minimization: Relaxing the initial system to remove any steric clashes or unfavorable contacts.

Equilibration: Gradually heating and pressurizing the system to the desired simulation conditions (e.g., physiological temperature and pressure) while allowing the lipids and water to equilibrate around the peptide.

Production Run: Running the simulation for an extended period (from nanoseconds to microseconds) to observe the spontaneous interactions between the peptide and the membrane.

By analyzing the trajectory data from these simulations, researchers can calculate various parameters, such as the root-mean-square deviation (RMSD) to track conformational stability, the number of hydrogen bonds to quantify peptide-lipid interactions, and the potential of mean force (PMF) to determine the energetic favorability of the peptide inserting into the membrane. While awaiting specific studies on ranatuerin-6, the wealth of data from simulations of other ranatuerins and AMPs provides a robust theoretical foundation for predicting its molecular architecture and interactions with microbial membranes. nih.govmdpi.com

Biosynthetic Pathways and Molecular Regulation of Ranatuerin 6 Expression

Genetic Encoding and Precursor Protein Architecture

Like most antimicrobial peptides, ranatuerin-6 is not synthesized directly in its active form. Instead, it is encoded in the genome as part of a larger precursor protein, often referred to as a prepropeptide. nih.govnih.gov This precursor architecture is a common strategy in eukaryotes for the production of potent, potentially cytotoxic peptides, ensuring they remain inactive until they are needed. nih.govwikipedia.org

The gene encoding the ranatuerin-6 precursor typically consists of multiple exons and introns. nih.govresearchgate.net For instance, studies on related ranatuerin genes in Rana catesbeiana (the American bullfrog) have revealed that these genes can have two or three exons. nih.govresearchgate.net This genetic structure allows for the possibility of alternative splicing, a mechanism that can generate multiple distinct mRNA transcripts from a single gene, potentially leading to variations in the final peptide products. nih.gov

The translated precursor protein has a distinct tripartite structure: nih.govnih.gov

A Signal Peptide: Located at the N-terminus, this sequence of approximately 22 amino acids directs the precursor protein to the endoplasmic reticulum and into the secretory pathway. nih.govnih.govmdpi.com This is a critical first step for its eventual release from the cell.

An Acidic Spacer Region: Following the signal peptide is a region rich in acidic amino acid residues. nih.govmdpi.com This spacer is thought to play a role in preventing the premature activation of the C-terminal antimicrobial peptide and may assist in the correct folding of the precursor. nih.gov

The Mature Peptide Sequence: At the C-terminus lies the sequence that will become the active ranatuerin-6 peptide. nih.govmdpi.com This domain is typically flanked by a propeptide convertase processing site, often a pair of basic amino acid residues like Lysine-Arginine (-KR-), which signals for enzymatic cleavage. nih.govnih.gov

Table 1: Architecture of a Typical Ranatuerin Precursor Protein
DomainApproximate Length (Amino Acids)Primary Function
Signal Peptide22Directs the protein into the secretory pathway. nih.govnih.govmdpi.com
Acidic Spacer RegionVariableInhibits premature activation and aids in folding. nih.govnih.govmdpi.com
Mature Peptide (e.g., Ranatuerin-6)VariableThe final, biologically active antimicrobial peptide. nih.govmdpi.com

Methodologies for Elucidating Ranatuerin-6 Biosynthesis (e.g., 'Shotgun' Cloning, Transcriptomics)

The elucidation of the biosynthetic pathway of ranatuerin-6 and other amphibian AMPs has been greatly advanced by modern molecular techniques.

'Shotgun' Cloning has been a pivotal method. nih.govmdpi.com This technique involves creating a cDNA library from the mRNA extracted from amphibian skin secretions. mdpi.comebsco.com Degenerate primers, designed based on conserved regions of known AMP precursor sequences, are then used in polymerase chain reaction (PCR) to amplify the cDNAs of interest. mdpi.com These amplified DNA fragments are then cloned into vectors and sequenced, allowing for the identification of the full precursor protein sequence, including the signal peptide, spacer region, and the mature peptide. nih.govmdpi.comebsco.com This approach has been successfully used to identify the precursors of numerous ranatuerin peptides from various frog species. nih.govmdpi.com

Transcriptomics , particularly through RNA-sequencing (RNA-Seq), offers a more comprehensive and high-throughput approach. mdpi.comelifesciences.org This method allows for the analysis of the entire set of RNA transcripts in a given tissue, such as amphibian skin. mdpi.com By comparing the transcriptomes of amphibians under different conditions (e.g., before and after exposure to a pathogen), researchers can identify which genes, including those for AMPs like ranatuerin-6, are upregulated in response to an immune challenge. elifesciences.orgfrontiersin.org Transcriptomic studies have provided valuable insights into the regulation of AMP gene expression and have helped to identify novel AMPs. mdpi.comnih.gov

Regulation of Ranatuerin-6 Production in Amphibian Organisms

The production of ranatuerin-6 is tightly regulated and is a key part of the amphibian's induced immune response. The synthesis and secretion of AMPs occur in specialized structures in the skin called granular glands. nih.govfrontiersin.org When an amphibian is injured or perceives a threat, the sympathetic nervous system stimulates these glands to release their contents onto the skin surface. oup.comresearchgate.net This provides a rapid first line of defense against invading microorganisms. nih.gov

Studies have shown that exposure to pathogens can lead to increased synthesis of AMPs. nsf.gov For example, exposing frogs to certain bacteria or viruses can trigger an upregulation of the genes encoding these defensive peptides. cdnsciencepub.comfrontiersin.org Hormonal signals, such as norepinephrine, can also artificially induce the secretion of these peptides, a technique often used in research to collect and study them. oup.comoup.com

Ontogenetic Expression Patterns and Developmental Stage Correlations

The expression of ranatuerin-6 and other AMPs is not constant throughout an amphibian's life cycle. Studies on the ontogeny of amphibian immune defenses have revealed that the production of these peptides is often correlated with developmental stage. oup.comuzh.ch

Biological Activities and Elucidated Cellular Mechanisms of Action

Broad-Spectrum Antimicrobial Efficacy

Ranatuerin-6 exhibits a wide range of antimicrobial activities, targeting various microorganisms, including bacteria and fungi. google.comcpu-bioinfor.org The primary mechanism of action for ranatuerin-6 and other related antimicrobial peptides is believed to be the disruption of the microbial cell membrane. vulcanchem.comgoogle.com This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial cell membrane. vulcanchem.com Following this initial interaction, the peptide inserts itself into the lipid bilayer, leading to the formation of pores or channels that disrupt the membrane's integrity and cause cell lysis. vulcanchem.com

Bactericidal Activity against Gram-Positive Organisms (e.g., Methicillin-Resistant Staphylococcus aureus)

Ranatuerin-6 has demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus. google.com While specific data on its efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) is not extensively detailed in the provided results, related ranatuerin peptides have shown activity against MRSA. For instance, Ranatuerin-2Pb exhibited strong antimicrobial activity against MRSA. mdpi.com Furthermore, a synthetically designed analog of another ranatuerin peptide, [Lys4,19, Leu20]R2AW(1-22)-NH2, showed potent in vivo therapeutic effects against MRSA. mdpi.comnih.gov The mechanism of action is consistent with membrane disruption, a common feature of antimicrobial peptides. vulcanchem.com

Bactericidal Activity against Gram-Negative Organisms (e.g., Escherichia coli, Pseudomonas aeruginosa)

The activity of Ranatuerin-6 against Gram-negative bacteria has also been reported. google.com However, some studies indicate that its potency against Gram-negative bacteria like Escherichia coli might be limited. google.com For example, one study reported a Minimum Inhibitory Concentration (MIC) of 100 µM for Ranatuerin-6 against S. aureus, but its activity against E. coli was not determined in that particular study. google.com Other ranatuerin family peptides, such as Ranatuerin-2 (B1576050), have shown activity against E. coli and Pseudomonas aeruginosa. researchgate.net The structural differences in the outer membrane of Gram-negative bacteria can present a greater challenge for some antimicrobial peptides. nih.gov

Antifungal Activity (e.g., Batrachochytrium dendrobatidis zoospores, Candida albicans)

Ranatuerin-6 has been investigated for its antifungal properties. It has shown weak activity against the zoospores of Batrachochytrium dendrobatidis, the chytrid fungus responsible for global amphibian declines, at concentrations above 50 μM. nih.govasm.org Its activity against mature chytrid cells was found to be limited. nih.govasm.org In comparison, other temporin family peptides have demonstrated more significant inhibition of B. dendrobatidis growth. nih.gov Some ranatuerin peptides have also shown activity against the fungus Candida albicans. google.commdpi.com

Antiviral Activity (e.g., Inhibition of specific viral types)

Research has explored the antiviral potential of Ranatuerin-6. It has been identified as having anti-HIV activity. novoprolabs.comcpu-bioinfor.orgbeilstein-journals.org However, one study noted that this peptide could inhibit HIV infection by less than 10% at a concentration that was also toxic to T cells. novoprolabs.com The mechanism of antiviral action for related amphibian peptides involves preventing viral fusion to target cells and disrupting the viral envelope. researchgate.netnih.gov

Antibiofilm Activity against Bacterial Microorganisms

While specific studies focusing solely on the antibiofilm activity of Ranatuerin-6 are not prevalent in the provided search results, related ranatuerin peptides have demonstrated the ability to inhibit and eradicate bacterial biofilms. For example, Ranatuerin-2Pb and its analogue RPb showed antibiofilm activity against S. aureus, E. coli, and C. albicans. mdpi.comnih.gov The minimum biofilm inhibitory concentration (MBIC) and the minimal biofilm eradication concentration (MBEC) have been determined for these related peptides, indicating their potential to combat biofilm-associated infections. nih.gov

Mechanisms of Antiproliferative and Anticancer Action

The antiproliferative and anticancer activities of the ranatuerin family of peptides have been a subject of investigation. mdpi.comnih.govmdpi.comresearchgate.netdntb.gov.ua While direct studies on Ranatuerin-6's anticancer mechanisms are limited, research on other ranatuerins, such as Ranatuerin-2PLx, has shown that they can inhibit the proliferation of various human cancer cell lines. nih.gov The proposed mechanism involves the induction of apoptosis (programmed cell death). nih.gov For instance, Ranatuerin-2PLx was found to induce early cell apoptosis in prostate cancer cells, accompanied by the activation of caspase-3, a key enzyme in the apoptotic pathway. nih.gov The cytotoxic activity of these peptides against cancer cells is often dose-dependent. nih.gov Furthermore, modifications to the peptide structure, such as increasing cationicity and hydrophobicity, have been shown to enhance anticancer activity. mdpi.com

Induction of Programmed Cell Death Pathways (e.g., Apoptosis via Caspase Activation, Phosphatidylserine (B164497) Exposure)

While the direct induction of programmed cell death by Ranatuerin-6 in cancer cells has not been extensively documented in dedicated studies, the activities of related ranatuerin peptides offer valuable insights. For instance, a related peptide, Ranatuerin-2PLx, has been shown to induce apoptosis in prostate cancer cells (PC-3). This was evidenced by the exposure of phosphatidylserine on the outer leaflet of the cell membrane, a key hallmark of early apoptosis, and the activation of caspase-3, a critical executioner caspase in the apoptotic cascade. frontiersin.org

Generally, cationic antimicrobial peptides are known to trigger apoptosis in cancer cells. google.com The process often involves the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors. google.com Morphological and biochemical changes characteristic of apoptosis include cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation, all orchestrated by a family of cysteine proteases known as caspases. bio-world.com The externalization of phosphatidylserine serves as an "eat me" signal for phagocytes. bio-world.com Although Ranatuerin-6 is listed as having activity against cancer cells, specific studies detailing its role in activating these apoptotic pathways are currently lacking in the scientific literature. frontiersin.org

Table 1: Apoptotic Markers Induced by Related Ranatuerin Peptides

PeptideCancer Cell LineApoptotic MarkerReference
Ranatuerin-2PLxPC-3 (Prostate Cancer)Phosphatidylserine Exposure frontiersin.org
Ranatuerin-2PLxPC-3 (Prostate Cancer)Caspase-3 Activation frontiersin.org

This table presents data for a related peptide due to the absence of specific data for Ranatuerin-6.

Membrane-Mediated Selective Action on Cancer Cells

The selective targeting of cancer cells by antimicrobial peptides like Ranatuerin-6 is largely attributed to the differences in membrane composition between cancerous and normal eukaryotic cells. Cancer cell membranes often exhibit a higher net negative charge due to the increased presence of anionic molecules such as phosphatidylserine (PS) and O-glycosylated mucins on their outer surface. google.com In contrast, normal mammalian cells typically maintain an electrically neutral outer leaflet. google.com

This difference in surface charge facilitates a preferential electrostatic interaction between the cationic Ranatuerin-6 peptide and the anionic cancer cell membrane, driving its accumulation at the tumor cell surface. google.comgoogle.com While direct experimental evidence quantifying the selective binding of Ranatuerin-6 to cancer cells is not yet available, this principle of electrostatic attraction is a well-established mechanism for the selectivity of many anticancer peptides. google.com One study did note that Ranatuerin-6 inhibited the proliferation of the human breast cancer cell line T47D, though the precise membrane-mediated selectivity was not detailed. publicationslist.org

Detailed Modalities of Cellular Membrane Interaction and Disruption

The primary mechanism of action for many antimicrobial peptides involves the physical disruption of the cell membrane's integrity. This is achieved through a series of molecular interactions that lead to permeabilization and eventual cell lysis.

Formation of Transmembrane Pores and Membrane Permeabilization

Ranatuerin-6 has been classified as a pore-forming peptide. frontiersin.org This suggests that its mode of action involves the creation of channels or pores in the target cell membrane. The formation of such transmembrane pores leads to the leakage of essential ions and metabolites, disruption of the electrochemical gradient, and ultimately, cell death. researchgate.netnih.gov While the specific architecture of pores formed by Ranatuerin-6 has not been characterized, models for similar peptides include the "barrel-stave" and "toroidal pore" models, where the peptides insert into and span the lipid bilayer. google.com A patent has also listed Ranatuerin-6 as a cell-targeted lytic pore-forming agent. researchgate.net

Electrostatic and Hydrophobic Interactions with Lipid Bilayers

The interaction of Ranatuerin-6 with lipid bilayers is a two-step process involving initial electrostatic attraction followed by hydrophobic interactions. As a cationic peptide, Ranatuerin-6 is first drawn to the negatively charged surface of target membranes. justia.com Following this initial binding, the peptide is believed to insert into the hydrophobic core of the membrane. google.com

Ranatuerin-6 is classified as a membrane-interacting peptide that can form an alpha-helical structure, a common feature of peptides that interact with phospholipid bilayers. google.comresearchgate.net This amphipathic helical conformation, with distinct hydrophobic and hydrophilic faces, facilitates its insertion into the lipid membrane. Intrinsic fluorescence analysis of other membrane-interacting peptides has shown a blue shift in maximum wavelength upon interaction with liposomes, indicating insertion into the membrane environment. researchgate.net While specific biophysical studies on Ranatuerin-6 are pending, its sequence and classification strongly suggest a mechanism driven by both electrostatic and hydrophobic forces. google.comjustia.com

Table 2: Physicochemical Properties and Postulated Membrane Interaction of Ranatuerin-6

PropertyDescriptionPostulated Role in Membrane Interaction
Sequence FISAIASMLGKFLProvides amphipathic character
Cationic Nature Positively charged at physiological pHFacilitates initial electrostatic attraction to anionic membranes
Amphipathicity Segregation of hydrophobic and hydrophilic residuesDrives insertion into the lipid bilayer
α-Helical Structure Potential secondary structure upon membrane interactionStabilizes the peptide within the hydrophobic membrane core

Binding Affinities to Bacterial Membrane Components (e.g., Lipopolysaccharides, Lipoteichoic Acids)

Detailed studies quantifying the binding affinities of Ranatuerin-6 to specific bacterial membrane components such as lipopolysaccharides (LPS) of Gram-negative bacteria and lipoteichoic acids (LTA) of Gram-positive bacteria have not been reported. However, as a peptide with known activity against the Gram-positive bacterium Staphylococcus aureus, it is expected to interact with the LTA and peptidoglycan layers of the bacterial cell wall. publicationslist.org These interactions are crucial for its antimicrobial function, allowing the peptide to traverse the cell envelope and reach the cytoplasmic membrane. The cationic nature of Ranatuerin-6 would facilitate binding to the negatively charged phosphate (B84403) groups of LTA. Further research is required to determine the specific binding kinetics and affinities.

Exploration of Intracellular Targets and Non-Membrane Disruptive Mechanisms

Beyond direct membrane disruption, some antimicrobial peptides can translocate across the cell membrane and interact with intracellular targets to exert their biological effects. These non-membrane disruptive mechanisms can include the inhibition of nucleic acid or protein synthesis, or interference with enzymatic activity. nih.gov

One intriguing finding is that Ranatuerin-6 utilizes the formyl peptide receptor 2 (FPR2/ALX) to induce chemotaxis in human phagocytes. While this has been identified in the context of immune cell migration, it raises the possibility that Ranatuerin-6 could interact with similar receptors or other intracellular components in cancer cells to trigger signaling pathways that may contribute to its antiproliferative effects. However, at present, there is no direct evidence of Ranatuerin-6 having specific intracellular targets within cancer cells.

Structure Activity Relationship Sar and Rational Peptide Engineering

Impact of Amino Acid Substitutions on Bioactivity and Structural Integrity

Modulation of Hydrophobicity and Net Charge for Optimized Activity

The balance between a peptide's net positive charge and its hydrophobicity is a critical determinant of its antimicrobial efficacy and its selectivity towards microbial cells over host cells. imrpress.comresearchgate.net Generally, antimicrobial peptides are cationic, allowing them to preferentially interact with the negatively charged membranes of microorganisms. imrpress.comuvic.ca

Studies on related ranatuerin peptides, such as Ranatuerin-2AW, have demonstrated that increasing cationicity and hydrophobicity through strategic amino acid substitutions can significantly improve antibacterial and anticancer activities. vulcanchem.commdpi.com For instance, replacing acidic residues like aspartic acid with basic residues like lysine (B10760008) increases the net positive charge, enhancing the electrostatic attraction to bacterial membranes. mdpi.comfrontiersin.org Simultaneously, increasing hydrophobicity, for example by introducing leucine (B10760876) residues, can facilitate the peptide's insertion into the lipid bilayer of the microbial membrane, leading to its disruption. researchgate.netmdpi.com However, there is a threshold for hydrophobicity; excessive hydrophobicity can lead to increased toxicity towards host cells, such as red blood cells (hemolysis). mdpi.com

In one study, a variant of Ranatuerin-2AW, where aspartic acid residues were replaced by lysine and a leucine was introduced, showed remarkably enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. vulcanchem.commdpi.com This highlights the effectiveness of dual modulation of charge and hydrophobicity.

Incorporation of D-Amino Acids and Non-Natural Residues

To enhance the stability of peptides against proteases, which are enzymes that can degrade them, researchers have explored the incorporation of D-amino acids and other non-natural residues. bioone.org Natural peptides are composed of L-amino acids, and proteases are specific to this configuration. By substituting some L-amino acids with their D-isomers, the peptide can become more resistant to enzymatic degradation, prolonging its active lifespan.

Furthermore, the introduction of non-natural amino acids or modifications like halogenation can also influence the peptide's activity and specificity. nih.gov For example, the substitution of phenylalanine with its o-fluoro derivative has been shown to alter the activity spectrum of temporin L, a related peptide. nih.gov While specific studies on Ranatuerin-6 incorporating D-amino acids or extensive non-natural residues are not widely documented, this remains a viable strategy for designing more robust analogues.

Effects of Truncation and Deletion Mutagenesis on Functional Potency

Truncation and deletion mutagenesis are techniques used to identify the minimal functional unit of a peptide and to understand the role of specific domains. takarabio.comnih.gov This involves creating shorter versions of the peptide by removing amino acids from either the N-terminus or C-terminus, or by deleting internal segments.

Critical Role of the 'Rana Box' Domain in Biological Activity

A characteristic feature of many ranatuerin peptides is the "Rana box," a C-terminal cyclic domain formed by a disulfide bond between two cysteine residues. mdpi.comfrontiersin.org This motif consists of a loop of six or seven amino acids. google.comportlandpress.com The importance of the Rana box to the biological activity of these peptides can be variable. nih.gov

In some ranatuerin family members, the deletion of the Rana box leads to a significant reduction or complete loss of antimicrobial activity. nih.govfrontiersin.orgnih.gov This suggests that the cyclic structure is crucial for maintaining the peptide's active conformation, possibly by stabilizing a helical structure. mdpi.comnih.gov For example, in Ranatuerin-2PLx, deleting the Rana box drastically reduced its antibacterial and antiproliferative activities. nih.gov

Conversely, studies on Ranatuerin-2AW have shown that the removal of the Rana box or the disruption of the disulfide bridge by substituting cysteine with serine did not abolish its antibacterial activity, implying it is dispensable in this specific peptide. mdpi.com This variability underscores the complex structure-activity relationships within the ranatuerin family and highlights that the function of the Rana box is context-dependent.

Computational and Bioinformatics-Assisted Design Strategies for Ranatuerin-6 Analogues

Computational methods are increasingly being used to accelerate the design of novel antimicrobial peptides with improved properties. researchgate.net These in silico approaches allow for the rapid screening of vast numbers of potential peptide sequences, reducing the time and cost associated with experimental synthesis and testing. researchgate.netbakerlab.org

De Novo Peptide Design and Template-Based Approaches

De novo design involves creating entirely new peptide sequences based on fundamental principles of what makes a peptide antimicrobial, such as amphipathicity, charge, and helicity. nih.govnih.govuenf.brfrontiersin.org This can be guided by algorithms and machine learning models trained on databases of known antimicrobial peptides. nih.gov These models can learn the "grammar" of antimicrobial peptide sequences and generate novel candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. d-nb.infonih.gov In the context of antimicrobial peptides (AMPs) like Ranatuerin-6, QSAR models are developed to predict the potency of novel peptide analogues, thereby guiding rational peptide design and minimizing the need for extensive empirical screening. rsc.org These models typically rely on descriptors that quantify various physicochemical properties of the peptides.

The development of a robust QSAR model involves several key stages: data collection, calculation of molecular descriptors, model development using statistical methods like multiple linear regression (MLR) or artificial neural networks, and rigorous validation. d-nb.info For a model to be considered acceptable, it generally requires a coefficient of determination (r²) greater than 0.6 and a cross-validated r² (q²) greater than 0.5. mdpi.com

While specific QSAR models exclusively for Ranatuerin-6 are not extensively documented in publicly available literature, the principles can be inferred from studies on the broader ranatuerin family and other AMPs. mdpi.comresearchgate.net For instance, research on Ranatuerin-2 (B1576050) peptides, which share structural motifs with Ranatuerin-6 such as the C-terminal "Rana box," has identified key physicochemical properties that govern their bioactivity. mdpi.comportlandpress.comnih.gov These properties, which would serve as descriptors in a QSAR model, include:

Hydrophobicity: The proportion of non-polar residues influences the peptide's ability to insert into and disrupt the lipid bilayer of microbial membranes. mdpi.comnih.gov

Hydrophobic Moment: This descriptor quantifies the amphipathicity of a helical peptide, which is critical for forming membrane-disrupting pores or channels. semanticscholar.org

Helical Content: The propensity of the peptide to adopt an α-helical conformation upon membrane interaction is a key determinant of its activity. researchgate.net

Topological and Electronic Descriptors: Advanced QSAR models can also include descriptors related to molecular connectivity, polarizability, and van der Waals properties to refine predictions. mdpi.com

Studies on ranatuerin analogues have demonstrated that modifications like substituting acidic amino acids with cationic residues (e.g., lysine) or enhancing hydrophobicity by replacing alanine (B10760859) with tryptophan can significantly alter antimicrobial potency. mdpi.comnih.gov A QSAR model for Ranatuerin-6 would aim to quantify these relationships. For example, a model could predict the change in Minimum Inhibitory Concentration (MIC) resulting from specific amino acid substitutions, guiding the design of more potent derivatives. The validation of such a model would involve an external test set of compounds to ensure its predictive power for new, unsynthesized peptide sequences. d-nb.infomdpi.com

Synthesis and Characterization of Novel Hybrid and Chimeric Peptides Based on Ranatuerin-6 Scaffold

The rational design of antimicrobial agents often involves creating hybrid or chimeric peptides, which combine domains from different parent peptides to generate novel molecules with enhanced activity or improved properties. biorxiv.orgmdpi.com The Ranatuerin-6 sequence can serve as a scaffold for such engineering, leveraging its inherent antimicrobial properties while potentially overcoming limitations by incorporating beneficial sequences from other peptides.

The synthesis of these novel peptides is typically accomplished using automated solid-phase peptide synthesis (SPPS) with 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. biorxiv.orgnih.gov This process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. Following assembly, the crude peptide is cleaved from the resin and deprotected using a chemical cocktail, often containing trifluoroacetic acid (TFA). mdpi.com Purification to a high degree of homogeneity (>90%) is then achieved using reverse-phase high-pressure liquid chromatography (RP-HPLC). The final characterization and confirmation of the correct molecular weight are performed using mass spectrometry, such as electrospray ionization mass spectrometry (ESI-MS). nih.gov

Hybrid Peptide Design: Hybridization involves combining distinct functional parts of two or more peptides. For example, research has been undertaken to create novel hybrid AMPs by fusing the N-terminal region of one peptide, CEME, with the entire sequence of other AMPs, including Ranatuerin-6. uri.edu Another common strategy is to combine the N-terminal sequence of a potent peptide like cecropin (B1577577) A with a C-terminal fragment from another family, such as temporins, to create hybrids like CATA. nih.gov A hypothetical hybrid based on Ranatuerin-6 might involve replacing its N-terminal domain with a sequence from a peptide known for rapid membrane permeabilization, while retaining the Ranatuerin-6 C-terminal region.

Chimeric Peptide Design: Chimeric peptides are formed by joining full-length or significant fragments of different parent peptides. Studies on other proline-rich antimicrobial peptides (PrAMPs) have shown that creating chimeras by extending a core peptide with sequences from other PrAMPs can increase activity against a range of pathogens by 2- to 8-fold. mdpi.com A similar approach could be applied to Ranatuerin-6, appending sequences from other ranatuerins or different peptide families to modulate its activity spectrum.

The characterization of these engineered peptides involves a comparative analysis of their antimicrobial activity against that of the parent peptide(s). This is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Example of Comparative Antimicrobial Activity (MIC, µM) for a Hypothetical Ranatuerin-6 Hybrid This table is illustrative, based on typical findings in hybrid peptide research.

PeptideS. aureusE. coli
Ranatuerin-6 (Parent)50>100
Peptide 'X' (Parent)>10025
Ranatuerin-6-Hybrid-X2512.5

Ecological and Evolutionary Significance of Ranatuerin 6

Role in Amphibian Host Defense and Adaptation to Microbial Environments

Amphibians inhabit environments, such as ponds and forests, that are teeming with microbial life. Their moist, permeable skin, which is essential for respiration and hydration, also serves as a potential entry point for pathogens. google.comuvic.caresearchgate.net To counteract this constant threat, amphibians have evolved a sophisticated chemical defense system in their skin, characterized by the secretion of a diverse array of AMPs. researchgate.netuvic.ca Ranatuerin-6, first isolated from the American bullfrog, Lithobates catesbeianus (formerly Rana catesbeiana), is an important part of this defensive arsenal (B13267). novoprolabs.com

The primary role of Ranatuerin-6 is to function as a broad-spectrum antimicrobial agent. Research has demonstrated its activity against Gram-positive bacteria, such as Staphylococcus aureus. Like other temporins, it is believed to exert its antimicrobial action by interacting with and disrupting the integrity of microbial cell membranes. nih.gov This rapid, non-specific mechanism of action is a hallmark of innate immunity and is crucial for preventing infections in pathogen-rich habitats. researchgate.net The expression of Ranatuerin-6 and other peptides is a key adaptation that allows amphibians to thrive in their microbially dense surroundings. uvic.ca

The production of these defense peptides is not uniform throughout an amphibian's life. Studies have shown that the expression of AMPs can be linked to life-history strategies. For instance, in L. catesbeianus, Ranatuerin-6 is among several peptides detected in the skin of tadpoles. oup.comnih.gov Research suggests that species with long larval periods, which may face prolonged exposure to aquatic pathogens, tend to invest more in these early-life chemical defenses compared to species with rapid development. oup.com The full suite of adult-type defensive peptides typically emerges around metamorphosis, coinciding with the transition to a terrestrial or semi-aquatic life and exposure to a different set of microbial challenges. oup.com

Peptide Sequence Source Organism Observed Activity
Ranatuerin-6FISAIASMLGKFLLithobates catesbeianus (American bullfrog) novoprolabs.comAntibacterial (Gram-positive) , Weak inhibition of Batrachochytrium dendrobatidis zoospores nih.gov

Comparative Analysis of Ranatuerin-6 Across Amphibian Species and Its Evolutionary Trajectory

Ranatuerin-6 belongs to the temporin family, a group of relatively short (10-14 amino acids) antimicrobial peptides. google.com This family is widely distributed among frogs of the genus Rana (and related genera like Lithobates), but the primary structures of its members are often poorly conserved. google.commdpi.com This high variability is a product of rapid evolution, likely driven by the constant pressure to adapt to diverse and ever-changing microbial threats in different ecological niches.

While Ranatuerin-6 itself is defined by a specific amino acid sequence (FISAIASMLGKFL-NH2) from L. catesbeianus, numerous related peptides with slight sequence variations are found in other frog species. nih.gov The broader ranatuerin family, particularly the ranatuerin-2 (B1576050) lineage, has been the subject of phylogenetic studies. nih.govcore.ac.uk The amino acid sequences of these peptides are hypervariable, yet they retain certain structural characteristics, such as an amphipathic α-helical conformation, which are crucial for their function. mdpi.com

The evolutionary trajectory of peptides like Ranatuerin-6 is one of diversification. Analyses of ranatuerin and other AMP families show that gene duplication events followed by rapid divergence of the resulting gene copies lead to a wide array of peptides within a single species and across related species. core.ac.uk This molecular evolution provides a flexible and adaptable defense system. The study of these peptide sequences can, therefore, complement traditional genetic markers in elucidating the evolutionary and taxonomic relationships between different frog species. core.ac.uk For example, the distinct peptide profiles of closely related species can provide evidence for their classification as separate species. core.ac.uk The evolution of the ranatuerin family reflects a dynamic host-pathogen arms race, where amphibians continuously generate novel peptide variants to counter microbial resistance.

Peptide Family General Characteristics Evolutionary Pattern Significance
Temporin (includes Ranatuerin-6)Short (10-14 residues), C-terminally amidated, active against Gram-positive bacteria. google.comPoorly conserved primary structures, high variability. google.commdpi.comReflects rapid adaptation to specific microbial environments.
Ranatuerin-2Longer peptides, often with a conserved C-terminal "Rana box" disulfide loop. nih.govmdpi.comSequences used to infer phylogenetic relationships among Rana and Lithobates species. core.ac.ukDemonstrates diversification of AMPs as a tool for evolutionary studies.

Implications for Amphibian Conservation Biology in the Face of Emerging Pathogens

Amphibian populations worldwide are facing unprecedented declines, with emerging infectious diseases being a primary driver. researchgate.netnih.gov Two of the most devastating pathogens are the chytrid fungus Batrachochytrium dendrobatidis (Bd) and viruses of the genus Ranavirus. nih.govmdpi.com The innate immune system, and specifically the cocktail of antimicrobial peptides in the skin, represents a critical line of defense against these pathogens. oup.comnih.gov

Therefore, understanding the composition and efficacy of the AMP arsenal, including peptides like Ranatuerin-6, in different amphibian populations is crucial for conservation. nih.gov The presence of specific, highly effective peptides may explain why some species or populations are resistant to diseases like chytridiomycosis, while others are highly susceptible. nih.govmdpi.com Assessing the genetic variation at AMP loci within and between populations can help identify populations that may be more resilient and should be prioritized for conservation. nih.gov Furthermore, environmental stressors, such as pesticides or climate change, can potentially compromise the ability of amphibians to produce these vital peptides, increasing their vulnerability to disease. researchgate.net The study of Ranatuerin-6 and its relatives provides a window into the health of the amphibian immune system and is an essential tool for diagnosing and potentially mitigating the impacts of disease in the ongoing global amphibian crisis. researchgate.net

Advanced Methodologies for Ranatuerin 6 Research

Advanced Peptide Synthesis Techniques (e.g., Solid-Phase Peptide Synthesis Optimization)

The primary method for producing ranatuerin-6 and its analogs for research purposes is Solid-Phase Peptide Synthesis (SPPS). google.com This technique involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. vapourtec.com

Optimization of SPPS for ranatuerin peptides often involves:

Fmoc Chemistry: Standard automated SPPS protocols frequently utilize Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. google.com This involves using Fmoc-protected amino acid derivatives that are activated for coupling. google.com

Reagents: Activation of amino acids is typically achieved with reagents like O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a base such as diisopropylethylamine (DIPEA). google.com

Resin: A common choice of resin is 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxyacetamido-ethyl resin. google.comgoogle.com

Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, which often contains trifluoroacetic acid (TFA), water, and scavengers like ethanedithiol and thioanisole. nih.gov

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). mdpi.comnih.gov

Flow Chemistry SPPS: Recent advancements in SPPS include the use of flow chemistry, which can enhance reaction efficiency and allow for real-time monitoring. vapourtec.com This approach can lead to higher purity of the crude product. vapourtec.com

Eco-Friendly Solvents: To improve sustainability, researchers are exploring the use of greener binary solvent systems, such as those containing dimethyl sulfoxide (B87167) (DMSO), to replace more hazardous solvents like N,N-dimethylformamide (DMF). unifi.it

Microwave-Assisted SPPS: The use of microwave irradiation can accelerate both the coupling and deprotection steps, significantly reducing synthesis time. cem.com "Ultra-Efficient SPPS" (UE-SPPS) combines microwave assistance with the elimination of wash steps, drastically cutting down on solvent waste. cem.com

High-Resolution Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Circular Dichroism Spectroscopy)

Determining the three-dimensional structure of ranatuerin-6 is essential for understanding its function. High-resolution spectroscopic techniques are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the detailed solution structure of peptides. ebsco.com By analyzing the interactions between atomic nuclei in a strong magnetic field, researchers can deduce the peptide's conformation. ebsco.com For instance, studies on the related peptide ranatuerin-2CSa using proton NMR revealed a helix-turn-helix motif in a membrane-mimicking solvent (trifluoroethanol-water mixture), while it remained unstructured in a simple aqueous solution. nih.govacs.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method used to estimate the secondary structure content of peptides in solution. creative-proteomics.com It measures the differential absorption of left and right circularly polarized light. creative-proteomics.com The resulting spectrum can indicate the presence of α-helices, β-sheets, or random coils. nih.govcreative-proteomics.com For many ranatuerin peptides, CD spectra show a random coil structure in aqueous buffer but a distinct α-helical conformation in membrane-mimicking environments like 50% trifluoroethanol (TFE) or in the presence of lipid vesicles. nih.govmdpi.com This induced helicity is often correlated with the peptide's biological activity. nih.gov

Mass Spectrometry Approaches for Sequence Elucidation and Post-Translational Modifications

Mass spectrometry (MS) is a cornerstone technology in peptide research, used for determining molecular weight, sequencing, and identifying post-translational modifications (PTMs). ijs.si

Sequence Elucidation: MS confirms the primary amino acid sequence of both naturally isolated and synthetically produced ranatuerin-6. creative-proteomics.com Techniques like electrospray ionization (ESI) MS are used to confirm the molecular mass of the synthesized peptide to ensure it matches the theoretical mass. nih.gov Tandem mass spectrometry (MS/MS) is employed to fragment the peptide and deduce its sequence by analyzing the mass-to-charge ratios of the fragments. eurofins.com

Identification of Post-Translational Modifications (PTMs): PTMs are crucial for the function of many proteins and peptides. nih.govnih.gov MS can detect PTMs by identifying mass shifts in the peptide compared to its predicted mass based on the amino acid sequence. creative-proteomics.comaston.ac.uk Common PTMs include:

Amidation: C-terminal amidation is a common PTM in antimicrobial peptides and can be identified by a mass decrease of approximately 1 Da compared to the free-acid form.

Disulfide Bridges: Ranatuerin family members often contain a "Rana box," a C-terminal cyclic domain formed by a disulfide bond between two cysteine residues. nih.govmdpi.com MS can confirm the presence of this bridge.

Other Modifications: While less common for ranatuerin-6, MS can also detect other PTMs like phosphorylation, acetylation, and glycosylation. nih.govnih.gov

In Vitro Cell-Based and Biochemical Assays for Functional Evaluation

To understand the biological activity of ranatuerin-6, a variety of in vitro assays are employed. These assays assess its effects on different cell types and its interaction with biological molecules.

Antimicrobial Assays:

Minimal Inhibitory Concentration (MIC) Assay: This is a standard biochemical assay to determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism. nih.gov It is typically performed in 96-well plates using a broth microdilution method. mdpi.com

Time-Kill Kinetic Assay: This assay measures the rate at which the peptide kills a specific microorganism over time, providing insight into its bactericidal or bacteriostatic nature. nih.gov

Anticancer Assays:

MTT Cell Viability Assay: This colorimetric assay is widely used to assess the peptide's ability to inhibit the proliferation of cancer cells. nih.gov It measures the metabolic activity of cells, which correlates with cell viability. nih.govnih.gov

Lactate Dehydrogenase (LDH) Leakage Assay: This assay quantifies cell membrane damage by measuring the release of the cytoplasmic enzyme LDH into the culture medium. nih.govnih.gov

Apoptosis Assays: To determine if the peptide induces programmed cell death (apoptosis), assays like Annexin V-FITC/propidium iodide (PI) staining are used. nih.gov Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis. nih.gov

Hemolytic Assay: This biochemical assay is crucial for evaluating the peptide's toxicity to mammalian cells by measuring the lysis of red blood cells. mdpi.comnih.gov

Interactive Data Table: In Vitro Assays for Ranatuerin Family Peptides

The following table summarizes common in vitro assays used to evaluate the function of ranatuerin peptides.

Assay TypePurposeExample Finding for Ranatuerin Family
Minimal Inhibitory Concentration (MIC) Determines the lowest peptide concentration that inhibits microbial growth.Ranatuerin-2PLx showed an MIC of 256 µM against MRSA. nih.gov
MTT Cell Viability Assay Measures the effect of the peptide on the proliferation of cancer cells.Ranatuerin-2Pb inhibited the proliferation of PC-3 prostate cancer cells with an IC50 value of 2.251 µM. mdpi.comnih.gov
Lactate Dehydrogenase (LDH) Assay Quantifies cell membrane damage.Used to assess membrane disruption as a potential anticancer mechanism for ranatuerin-2Pb. mdpi.com
Hemolytic Assay Assesses toxicity to red blood cells.The HC50 (concentration causing 50% hemolysis) for ranatuerin-2Pb was 16.11 µM. mdpi.com
Annexin V-FITC/PI Staining Differentiates between viable, apoptotic, and necrotic cells.Showed that ranatuerin-2PLx induces apoptosis in cancer cells. nih.gov

Application of Computational Chemistry and Bioinformatics for Structural and Functional Prediction

Computational tools are increasingly used to predict the structure and function of peptides like ranatuerin-6, guiding experimental design.

Structural Prediction:

Helical Wheel Projections: Programs like HeliQuest are used to generate helical wheel diagrams, which visualize the amphipathic nature of a peptide's α-helix by showing the distribution of hydrophobic and hydrophilic residues. mdpi.comnih.gov

Secondary Structure Prediction: Bioinformatics tools such as SABLE can predict the secondary structure elements (α-helix, β-sheet, coil) based on the primary amino acid sequence. researchgate.netresearchgate.net

Homology Modeling: If the structure of a related peptide is known, homology modeling can be used to build a 3D model of ranatuerin-6.

Functional Prediction:

Database Analysis: Bioinformatics databases like UniProt and the Antimicrobial Peptide Database (APD) are used to compare the sequence of ranatuerin-6 with other known peptides, helping to predict its family and potential function. mdpi.commdpi.com Sequence alignments can reveal conserved domains, such as the "Rana box," and highlight similarities with other ranatuerins. mdpi.commdpi.com

Physicochemical Property Calculation: Online tools can calculate key properties like net charge, hydrophobicity, and hydrophobic moment, which are important determinants of antimicrobial and anticancer activity. nih.govnovoprolabs.com

Interactive Data Table: Physicochemical Properties of Ranatuerin-6

The following table displays key physicochemical properties of Ranatuerin-6, often predicted using bioinformatics tools.

PropertyValueSignificance
Sequence H-FISAIASMLGKFL-OHThe primary structure determining all other properties. novoprolabs.com
Molecular Formula C67H108N14O16SDefines the elemental composition. novoprolabs.com
Molecular Weight 1397.72 DaThe mass of one molecule of the peptide. novoprolabs.com
Theoretical pI 10.09The pH at which the peptide carries no net electrical charge. novoprolabs.com
GRAVY (Grand Average of Hydropathicity) 1.68A positive value indicates a hydrophobic character. novoprolabs.com

Future Research Directions and Translational Perspectives

Exploration of Novel Ranatuerin-6 Analogues with Tailored Biological Activities

The rational design of novel analogues based on the Ranatuerin-6 scaffold is a promising strategy to enhance its therapeutic properties. By modifying its amino acid sequence, researchers can aim to improve potency, selectivity, and stability.

Directed Design for Enhanced Potency against Specific Pathogens or Cancer Cell Types

Targeted modifications of ranatuerin peptides have been shown to significantly improve their biological activities. mdpi.com A key strategy involves enhancing the cationicity and hydrophobicity of the peptide, which can lead to optimized antibacterial and anticancer effects. mdpi.comvulcanchem.com For instance, in a study on a related peptide, ranatuerin-2-AW, the creation of an analogue, [Lys4,19, Leu20]R2AW(1-22)-NH2, with increased positive charge and hydrophobicity, resulted in significantly improved potency against bacteria and cancer cells. mdpi.comnih.gov This analogue demonstrated broad-spectrum anticancer activity against various cell lines, including prostate (PC-3), lung (H838), glioblastoma (U251MG), breast (MCF-7), and colorectal (HCT116) cancer cells. mdpi.com

Research has also shown that structural elements like the C-terminal "Rana box" and the disulfide bridge, characteristic of many ranatuerin peptides, may not be essential for antibacterial activity. mdpi.comnih.gov This insight allows for the design of truncated or modified analogues that are easier to synthesize while retaining or even gaining potency. mdpi.com For example, the removal of the Rana box from Ranatuerin-2PLx was found to decrease its antimicrobial and antiproliferative activities, indicating that for some ranatuerins, this domain is crucial for maintaining biological potency. nih.gov The design of synthetic peptides derived from frog AMPs like Andersonin-D1 has also shown that tuning hydrophobicity and net charge is critical for bioactivity, allowing for the creation of peptides that selectively target Gram-negative pathogens. researchgate.net

The potential for designing analogues with dual antibacterial and anticancer functions is a particularly exciting area of research. mdpi.comnih.gov Peptides from the ranatuerin-2 (B1576050) family have demonstrated broad-spectrum activity against bacteria with low hemolytic activity, and some, like ranatuerin-2PLx, can also inhibit the proliferation of cancer cells. mdpi.comresearchgate.net This dual therapeutic potential makes these peptides valuable candidates for development as novel anti-infective and anticancer agents. mdpi.com

Investigation of Synergistic Effects with Existing Therapeutic Agents

A significant area of future research lies in exploring the synergistic potential of Ranatuerin-6 and its analogues with conventional therapeutic agents, such as antibiotics. nih.govfrontiersin.orgresearchgate.net This combination therapy approach is a promising strategy to combat multidrug-resistant (MDR) bacteria and potentially enhance the efficacy of existing drugs. mdpi.com

The primary mechanism by which antimicrobial peptides like Ranatuerin-6 can act synergistically with antibiotics is by disrupting the bacterial membrane. frontiersin.orgresearchgate.net This permeabilization of the cell membrane facilitates the entry of conventional antibiotics that may have intracellular targets, thereby increasing their effective concentration within the bacterium. nih.govfrontiersin.org This can lead to enhanced bactericidal activity and can even restore the effectiveness of antibiotics to which bacteria have developed resistance. frontiersin.org

Studies have shown that combining AMPs with traditional antibiotics can lead to several beneficial outcomes:

Enhanced Efficacy: The combination can be more effective at killing bacteria than either agent alone. nih.govresearchgate.net

Overcoming Resistance: It can help overcome existing resistance mechanisms in bacteria. mdpi.com

Biofilm Disruption: AMPs can disrupt the structure of biofilms, exposing the embedded bacteria to the antibiotic. nih.govfrontiersin.org

Inhibition of Resistance Mechanisms: Some AMPs can interfere with bacterial resistance mechanisms like efflux pumps. researchgate.net

For example, the AMP citropin 1.1, when combined with rifampicin, showed enhanced activity against Rhodococcus equi biofilms. nih.gov Similarly, the peptide GVF27 enhanced the effects of ciprofloxacin (B1669076) against biofilms of Burkholderia cepacia complex. nih.gov While direct studies on Ranatuerin-6 are limited, the principles demonstrated with other AMPs provide a strong rationale for investigating its synergistic potential. This approach could expand the utility of our current antibiotic arsenal (B13267) and provide new options for treating challenging infections. frontiersin.orgresearchgate.net

Integration of Ranatuerin-6 into Advanced Delivery Systems for Targeted Research Applications

The therapeutic application of peptides like Ranatuerin-6 faces challenges such as potential toxicity, instability, and rapid degradation in biological environments. mdpi.combio-integration.org Integrating these peptides into advanced drug delivery systems, particularly those based on nanotechnology, offers a promising solution to overcome these limitations. bio-integration.orgnih.govfrontiersin.org

Nanoparticle-based delivery systems can offer several advantages for antimicrobial peptides:

Improved Stability: Encapsulation within nanoparticles can protect the peptide from enzymatic degradation, increasing its half-life. nih.govscienceopen.com

Reduced Toxicity: By controlling the release and targeting of the peptide, nanoparticle systems can minimize off-target effects and reduce toxicity to host cells. bio-integration.orgscienceopen.com

Enhanced Bioavailability: These systems can improve the pharmacokinetics and distribution of the peptide to the site of infection or tumor. bio-integration.orgscienceopen.com

Targeted Delivery: Nanoparticles can be functionalized with targeting moieties to specifically deliver the peptide to infected tissues or cancer cells. frontiersin.org

Various types of nanoparticles are being explored for AMP delivery, including polymeric nanoparticles, liposomes, and inorganic nanoparticles like gold and silver. nih.govmdpi.com For example, chitosan (B1678972) nanoparticles are particularly interesting due to their own inherent antibacterial properties, which could lead to synergistic effects with the encapsulated peptide. nih.gov Poly(lactic-co-glycolic) acid (PLGA) is another biocompatible polymer that allows for controlled release of the peptide. mdpi.com

The development of "smart" nanocarriers that respond to specific stimuli at the infection site, such as pH changes or the presence of bacterial enzymes, represents a cutting-edge approach. bio-integration.org For instance, a self-assembling nanoparticle system was designed to transform into nanofibers upon recognizing lipoteichoic acid on Gram-positive bacteria, demonstrating superior therapeutic effects in an MRSA-infected mouse model compared to conventional antibiotics. bio-integration.orgscienceopen.com Such advanced delivery systems could significantly enhance the therapeutic index of Ranatuerin-6 and its analogues, paving the way for their use in treating deep-seated and systemic infections. bio-integration.orgscienceopen.com

Harnessing Ranatuerin-6 Insights for Addressing Global Antimicrobial Resistance Challenges

The growing crisis of antimicrobial resistance (AMR) necessitates the development of novel anti-infective agents. biorxiv.orgmdpi.com Frog-derived antimicrobial peptides, including the ranatuerin family, represent a valuable and largely untapped resource in this global effort. biorxiv.orgimrpress.com Their unique mechanisms of action, primarily targeting the bacterial cell membrane, make them less prone to the development of resistance compared to conventional antibiotics that often have specific intracellular targets. frontiersin.orgimrpress.com

The key advantages of harnessing peptides like Ranatuerin-6 to combat AMR include:

Broad-Spectrum Activity: Many of these peptides are effective against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and even some viruses. researchgate.netimrpress.comfrontiersin.org

Low Propensity for Resistance: By physically disrupting the cell membrane, it is more difficult for bacteria to evolve resistance mechanisms. frontiersin.orgimrpress.com

Novel Mechanisms of Action: Their mode of action is different from most existing antibiotics, providing a new line of attack against resistant strains. mdpi.commdpi.com

Future research should focus on understanding the precise structure-activity relationships of Ranatuerin-6 to design optimized peptides with high potency and selectivity. mdpi.com The development of synthetic peptides inspired by natural templates like ranatuerins has already yielded promising candidates that selectively target pathogenic bacteria without harming beneficial microbes or host cells. researchgate.net Furthermore, computational and machine learning approaches are being developed to accelerate the discovery and design of new AMPs, potentially from vast genomic and microbiome datasets. biorxiv.org

By studying and engineering peptides like Ranatuerin-6, researchers can contribute to a new generation of therapeutics capable of addressing the significant threat posed by multidrug-resistant infections. mdpi.commdpi.com

Q & A

Q. What methodologies are employed to characterize the structural properties of Ranatuerin-6?

Answer: Structural characterization typically combines nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution of peptide bonds and mass spectrometry (MS) for molecular weight validation. Circular dichroism (CD) spectroscopy may further elucidate secondary structures (e.g., α-helices or β-sheets) under varying pH conditions. Reproducibility requires strict adherence to standardized protocols for sample preparation and instrument calibration .

Q. How do researchers design experiments to assess Ranatuerin-6’s antimicrobial activity?

Answer: Minimum inhibitory concentration (MIC) assays using broth microdilution or agar diffusion are standard. Controls must include reference strains (e.g., E. coli ATCC 25922) and solvent-only blanks. Data interpretation should account for potential interference from peptide solubility or serum protein binding .

Q. What computational tools are used to predict Ranatuerin-6’s molecular interactions?

Answer: Molecular docking software (e.g., AutoDock Vina) paired with molecular dynamics simulations (GROMACS) can model peptide-receptor interactions. Validation requires cross-referencing with experimental binding affinity data (e.g., surface plasmon resonance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Ranatuerin-6’s reported pharmacological efficacy across studies?

Answer: Meta-analyses should standardize variables such as cell lines (e.g., HEK-293 vs. HeLa), peptide purity (>95% by HPLC), and dosage units (µg/mL vs. µM). Sensitivity analyses can identify confounding factors, while in vitro-to-in vivo extrapolation (IVIVE) models may reconcile discrepancies .

Q. What experimental frameworks optimize Ranatuerin-6’s stability in physiological environments?

Answer: Stability assays under simulated gastric fluid (SGF) or serum conditions are critical. Strategies include D-amino acid substitution or PEGylation. Analytical techniques like high-performance liquid chromatography (HPLC) with UV-Vis detection track degradation kinetics, while circular dichroism monitors structural integrity .

Q. How should researchers design studies to evaluate Ranatuerin-6’s immunomodulatory effects without confounding cytotoxicity?

Answer: Dose-response curves with viability assays (MTT or resazurin) must precede cytokine profiling (ELISA or multiplex assays). Use isogenic cell lines (e.g., wild-type vs. TLR4-knockout macrophages) to isolate immune-specific pathways. Flow cytometry can further distinguish apoptosis from functional modulation .

Methodological Challenges

Q. What strategies mitigate batch-to-batch variability in Ranatuerin-6 synthesis?

Answer: Solid-phase peptide synthesis (SPPS) protocols should include real-time monitoring via LC-MS and rigorous purification (reverse-phase HPLC). Quality control requires amino acid analysis and endotoxin testing (<0.1 EU/mg) for in vivo applications .

Q. How can researchers validate Ranatuerin-6’s target specificity in complex biological systems?

Answer: CRISPR-Cas9 gene editing to knockout putative targets, followed by rescue experiments, confirms specificity. Competitive binding assays with fluorescently labeled peptides and confocal microscopy provide spatial resolution of target engagement .

Data Interpretation and Reproducibility

Q. What statistical approaches address variability in Ranatuerin-6’s bioactivity data?

Answer: Mixed-effects models account for inter-experimental variability, while bootstrap resampling quantifies confidence intervals for EC₅₀ values. Pre-registration of protocols (e.g., on Open Science Framework) enhances reproducibility .

Q. How do researchers distinguish direct antimicrobial effects of Ranatuerin-6 from indirect host-mediated responses?

Answer: Dual RNA-seq of host-pathogen interactions or germ-free animal models can decouple direct microbicidal activity from immune-mediated effects. Pharmacokinetic studies measuring peptide biodistribution further clarify mechanisms .

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